molecular formula C13H12N2O4 B111854 (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-49-2

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Katalognummer: B111854
CAS-Nummer: 1415811-49-2
Molekulargewicht: 260.24 g/mol
InChI-Schlüssel: FVGRNYLHBYNHAI-SBMIAAHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid" (CAS: 1415811-49-2) is a tetrahydroquinoline derivative featuring a nitro group at position 8 and a carboxylic acid moiety at position 4 . Its stereochemistry (3aR,4S,9bS) is critical for biological interactions, as the spatial arrangement influences binding to enzymatic or receptor targets . With a molecular formula of C₁₃H₁₂N₂O₄ and a molecular weight of 260.25 g/mol, this compound exhibits moderate polarity due to the nitro and carboxylic acid groups, balancing solubility and membrane permeability .

Eigenschaften

IUPAC Name

(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGRNYLHBYNHAI-SBMIAAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H12N2O4\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_4

This structure features a nitro group and a carboxylic acid moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various quinoline derivatives. The compound has been evaluated for its activity against several bacterial strains:

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
    • Pseudomonas aeruginosa
    • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Methodology :
    • The antibacterial activity was assessed using the agar diffusion method. Minimum Inhibitory Concentration (MIC) values were determined to quantify effectiveness.
  • Results Summary :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus , with a MIC of approximately 64 μg/mL.
    • Moderate activity was noted against E. coli , with a MIC of 128 μg/mL.
    • Weak inhibition was observed against Bacillus subtilis , Pseudomonas aeruginosa , and MRSA, with MICs exceeding 256 μg/mL.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Bacillus subtilis>256
Pseudomonas aeruginosa>256
Methicillin-resistant S. aureus>256

These results indicate that while the compound shows promise as an antibacterial agent, further structural modifications may enhance its efficacy against resistant strains.

Cytotoxicity Studies

In addition to antibacterial properties, cytotoxicity assays were performed using mouse macrophage cell lines (RAW 264.7):

  • The compound demonstrated low cytotoxicity with IC50 values of 98.2 μg/mL and 56.8 μg/mL for two different derivatives.
  • These values suggest a favorable safety profile compared to standard antibiotics like ampicillin and gentamycin.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural characteristics:

  • Lipophilicity : Higher lipophilicity (LogP values) tends to enhance antibacterial activity. For instance, compounds with longer side chains showed stronger activity against E. coli.
  • Flexibility of Side Chains : Flexible side chains contributed positively to antibacterial efficacy, particularly against E. coli.

Case Studies

  • A study synthesized several derivatives of quinoline-4-carboxylic acid and tested their antibacterial properties. The most active compounds were structurally similar to this compound but featured modifications that improved their activity profile .
  • Another research effort focused on the evaluation of nitro-substituted quinolines for their potential as RORγ modulators, indicating a broader therapeutic application beyond antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Modifications at Position 8

8-Cyano Derivative
  • Compound: (3aR,4S,9bS)-8-Cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 956189-15-4) .
  • Key Differences: The nitro group (-NO₂) is replaced with a cyano group (-CN).
  • Solubility: Increased hydrophobicity due to the -CN group may lower aqueous solubility compared to the nitro analog.
8-Ethoxycarbonyl Derivative
  • Compound: 8-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 353484-61-4) .
  • Key Differences : Nitro replaced with ethoxycarbonyl (-COOEt).
  • Impact :
    • Lipophilicity : The ester group increases LogP (predicted 3.82), enhancing membrane permeability but reducing solubility .
    • Metabolism : Ethoxycarbonyl may act as a prodrug, undergoing hydrolysis to release the active carboxylic acid .

Modifications at Position 4

4-Pyridin-3-yl Derivative
  • Compound: 4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (CAS: 1005086-69-0) .
  • Key Differences : Carboxylic acid replaced with a pyridine ring.
  • Solubility: Lower polarity may improve blood-brain barrier penetration.
4-Ethyl Ester Derivative
  • Compound: Ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate (CAS: 957559-59-0) .
  • Key Differences : Carboxylic acid converted to ethyl ester.
  • Impact: Bioavailability: Esterification enhances lipophilicity (LogP 3.6), favoring absorption but requiring metabolic activation .

Core Scaffold Modifications

Dione Derivatives
  • Compound: 9-(4-Nitrophenyl)-2,3,6,7-tetrahydro-4H-cyclopenta[b]quinoline-1,8(5H,9H)-dione (C₁₈H₁₆N₂O₄) .
  • Key Differences : Replacement of carboxylic acid with dione (two ketone groups).
  • Impact :
    • Binding Interactions : Ketones may engage in hydrogen bonding but lack the acidic proton of carboxylic acid, altering target specificity.
    • Stability : Increased rigidity due to the dione structure may reduce conformational flexibility.

Table 1: Comparative Physicochemical Data

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Substituents
Target (1415811-49-2) C₁₃H₁₂N₂O₄ 260.25 ~2.1* 8-NO₂, 4-COOH
8-Cyano (956189-15-4) C₁₄H₁₂N₂O₂ 246.26 ~2.5 8-CN, 4-COOH
8-Ethoxycarbonyl (353484-61-4) C₁₆H₁₇NO₄ 287.31 3.82 8-COOEt, 4-COOH
4-Ethyl Ester (957559-59-0) C₁₅H₁₆NO₂Br 322.20 3.60 8-Br, 4-COOEt
Dione Derivative (C₁₈H₁₆N₂O₄) C₁₈H₁₆N₂O₄ 324.33 ~1.8 1,8-dione, 4-phenyl

*Estimated based on structural analogs.

Vorbereitungsmethoden

Acid-Catalyzed Condensation

The reaction of 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid) with acrolein diethyl acetal in glacial acetic acid, catalyzed by anthranilic acid, forms the bicyclic framework. This method avoids mineral acids, reducing resinous byproducts and improving yield.

Reaction Conditions :

ComponentQuantityCatalystTemperatureTimeYield
5-Nitroanthranilic acid10 mmolAnthranilic acid (5 mol%)Reflux24 h55%
Acrolein diethyl acetal12 mmol

The reaction proceeds via imine formation followed by electrophilic aromatic substitution, with the nitro group pre-positioned to direct cyclization.

Stereochemical Control

The (3aR,4S,9bS) configuration arises from chair-like transition states during cyclization. Computational studies suggest that the carboxylic acid at position 4 stabilizes the intermediate through hydrogen bonding, favoring the observed stereochemistry.

Nitro Group Introduction

Regioselective nitration is critical for placing the nitro group at position 8. Two approaches dominate: pre-cyclization nitration and post-cyclization electrophilic substitution.

Pre-Cyclization Nitration

Nitration of 2-aminobenzoic acid derivatives prior to cyclization ensures correct positioning. Using fuming nitric acid in sulfuric acid at 0°C introduces the nitro group at position 5 of the anthranilic acid, which becomes position 8 after cyclization.

Nitration Conditions :

Nitrating AgentSolventTemperatureTimeYield
HNO₃/H₂SO₄H₂SO₄0°C2 h78%

Post-Cyclization Nitration

Direct nitration of the cyclopenta[c]quinoline core is less common due to competing side reactions. However, using acetyl nitrate (AcONO₂) in dichloromethane at −10°C achieves 62% yield with minimal byproducts.

Carboxylic Acid Functionalization

The carboxylic acid at position 4 is typically retained from the anthranilic acid starting material. Oxidation of methyl groups or hydrolysis of nitriles is unnecessary, simplifying synthesis.

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow reactor optimizes the cyclization step, enhancing heat transfer and reducing reaction time:

ParameterBatch ProcessFlow Process
Temperature110°C130°C
Residence Time24 h30 min
Yield55%68%

Purification Techniques

High-performance liquid chromatography (HPLC) with a C18 column resolves stereoisomers, achieving >99% enantiomeric excess (ee).

Mechanistic Insights

Cyclization Pathway

Density functional theory (DFT) calculations reveal a six-membered transition state where the carboxylic acid stabilizes partial positive charges on the cyclopentane moiety.

Nitro Group Direction

The nitro group’s meta-directing effect ensures electrophilic attack occurs at position 8 during post-cyclization nitration. Substituent effects override inherent quinoline reactivity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Pre-cyclization nitrationHigh regioselectivityRequires nitro-safe conditions78%
Post-cyclization nitrationShorter synthesisLower yield due to byproducts62%
Continuous flowScalable, efficientHigh initial equipment cost68%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.